Cas no 14231-45-9 (N-(Phenoxyacetyl)glycine)

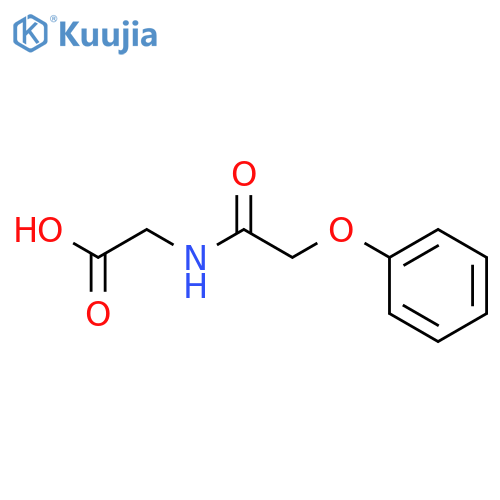

N-(Phenoxyacetyl)glycine structure

商品名:N-(Phenoxyacetyl)glycine

N-(Phenoxyacetyl)glycine 化学的及び物理的性質

名前と識別子

-

- Glycine,N-(phenoxyacetyl)- (6CI,7CI,8CI,9CI)

- (PHENOXYACETYL)AMINO]ACETIC ACID

- [(phenoxyacetyl)amino]acetic acid

- 2-[(2-phenoxyacetyl)amino]acetic acid

- N-(Phenoxyacetyl)glycine

- N-Phenoxyacetyl-glycin

- Phenoxyacetamino-essigsaeure

- phenoxyacetyl glycine

- glycine, N-(phenoxyacetyl)-

- 2-[[2-(phenoxy)acetyl]amino]acetic acid

- 2-[2-(phenoxy)ethanoylamino]ethanoic acid

- 2-[[1-oxo-2-(phenoxy)ethyl]amino]acetic acid

- HMS1773J14

- 2-(2-phenoxyacetamido)acetic acid

- SCHEMBL7821754

- AKOS000117162

- VS-01046

- EN300-08125

- CS-0307823

- MYTAKEVMLYCYIE-UHFFFAOYSA-N

- phenoxyacetylglycine

- FT-0683658

- NSC-174212

- 14231-45-9

- DTXSID20306137

- J-502692

- Oprea1_622817

- Z57044269

- 2-(2-phenoxyacetamido)aceticacid

- MFCD00667226

- NSC174212

- STK115252

- (2-phenoxyacetamido)acetic acid

- BBL002332

- Glycine, N-(2-phenoxyacetyl)-

- G29421

- ALBB-012981

-

- MDL: MFCD00667226

- インチ: InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)

- InChIKey: MYTAKEVMLYCYIE-UHFFFAOYSA-N

- ほほえんだ: O=C(O)CNC(COC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 209.06900

- どういたいしつりょう: 209.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- PSA: 75.63000

- LogP: 0.65710

N-(Phenoxyacetyl)glycine セキュリティ情報

- 危険レベル:IRRITANT

N-(Phenoxyacetyl)glycine 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(Phenoxyacetyl)glycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 063131-500mg |

N-(Phenoxyacetyl)glycine |

14231-45-9 | 500mg |

$158.00 | 2023-09-10 | ||

| abcr | AB371155-5g |

N-(Phenoxyacetyl)glycine; . |

14231-45-9 | 5g |

€637.00 | 2024-04-19 | ||

| abcr | AB371155-500mg |

N-(Phenoxyacetyl)glycine; . |

14231-45-9 | 500mg |

€205.00 | 2024-04-19 | ||

| abcr | AB371155-1g |

N-(Phenoxyacetyl)glycine; . |

14231-45-9 | 1g |

€237.00 | 2024-04-19 | ||

| Aaron | AR007KOV-100mg |

[(phenoxyacetyl)amino]acetic acid |

14231-45-9 | 95% | 100mg |

$74.00 | 2023-12-16 | |

| A2B Chem LLC | AD52307-2.5g |

N-(Phenoxyacetyl)glycine |

14231-45-9 | 95% | 2.5g |

$239.00 | 2024-04-20 | |

| A2B Chem LLC | AD52307-10g |

N-(Phenoxyacetyl)glycine |

14231-45-9 | 95% | 10g |

$733.00 | 2024-04-20 | |

| 1PlusChem | 1P007KGJ-100mg |

[(phenoxyacetyl)amino]acetic acid |

14231-45-9 | 95% | 100mg |

$102.00 | 2024-06-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4621-500mg |

2-(2-phenoxyacetamido)acetic acid |

14231-45-9 | 95% | 500mg |

¥1167.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4621-100mg |

2-(2-phenoxyacetamido)acetic acid |

14231-45-9 | 95% | 100mg |

¥417.0 | 2024-04-24 |

N-(Phenoxyacetyl)glycine 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

14231-45-9 (N-(Phenoxyacetyl)glycine) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14231-45-9)N-(Phenoxyacetyl)glycine

清らかである:99%

はかる:5g

価格 ($):377.0